

Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$ certificate of analysis

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Compound of Interest

Compound Name: Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$ (Major)

Cat. No.: B12386622

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Technical Guide: Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$, an isotopically labeled internal standard for the potent immunosuppressant, Cyclosporin A. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Quantitative Data

The following tables summarize the available quantitative data for Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$. While a specific Certificate of Analysis for a particular lot is not publicly available, the data presented here is representative of the product available from various suppliers.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	$^{13}\text{C}_2\text{C}_{60}\text{D}_4\text{H}_{107}\text{N}_{11}\text{O}_{12}$	Supplier Data
Molecular Weight	~1208.62 g/mol	Supplier Data
Purity (by HPLC)	>95%	Supplier Data
Appearance	White to off-white solid	Supplier Data
Storage Temperature	-20°C	Supplier Data

Table 2: Isotopic Enrichment (Typical)

Isotope	Enrichment
^{13}C	>99% for labeled positions
^2H (Deuterium)	>98% for labeled positions

Experimental Protocols

This section details representative experimental methodologies for the analysis of Cyclosporin A. These protocols, while established for the unlabeled compound, are directly applicable for the analysis of Cyclosporin A- $^{13}\text{C}_2, \text{d}_4$, which is primarily used as an internal standard in such assays.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of Cyclosporin A.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak shape. A common mobile phase composition is Acetonitrile:Water:Methanol:Phosphoric Acid (550:400:50:1 v/v/v/v).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Elevated temperatures, often around 70-80°C, are used to improve peak resolution and reduce viscosity.
- Detection: UV detection at approximately 210 nm.

- **Sample Preparation:** Samples are dissolved in the mobile phase or a compatible organic solvent. For biological matrices, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is typically required.

Workflow Diagram:



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Caption: High-Performance Liquid Chromatography (HPLC) workflow for Cyclosporin A analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

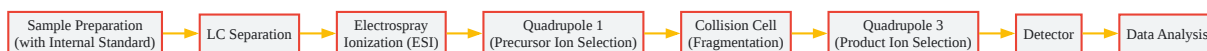
Objective: For sensitive and selective quantification of Cyclosporin A in complex matrices, such as whole blood. Cyclosporin A- $^{13}\text{C}_2, \text{d}_4$ serves as an ideal internal standard for this application.

Methodology:

- **Instrumentation:** A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- **Chromatography:** Utilizes similar columns and mobile phases as HPLC, but often with volatile buffers (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.
- **Ionization:** Positive ion mode ESI is typically used.
- **Mass Spectrometry:** Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
 - **Precursor Ion (Q1):** The $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{NH}_4]^+$ adduct of Cyclosporin A and its labeled internal standard. For Cyclosporin A, this is approximately m/z 1202.8. For Cyclosporin A- $^{13}\text{C}_2, \text{d}_4$, this would be approximately m/z 1208.8.

- Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
- Internal Standard: Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$ is added to samples and calibrators at a known concentration to correct for matrix effects and variations in instrument response.

Workflow Diagram:



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Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or other suitable deuterated solvents.
- Experiments:
 - ^1H NMR: To observe the proton signals and their couplings. The spectrum of Cyclosporin A is complex due to the presence of multiple amino acid residues and N-methyl groups.
 - ^{13}C NMR: To identify the carbon skeleton. The two ^{13}C -labeled carbons in Cyclosporin A- $^{13}\text{C}_2,\text{d}_4$ will exhibit significantly enhanced signals.
 - 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of the isotopic labels.
- Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and assess the isotopic purity.

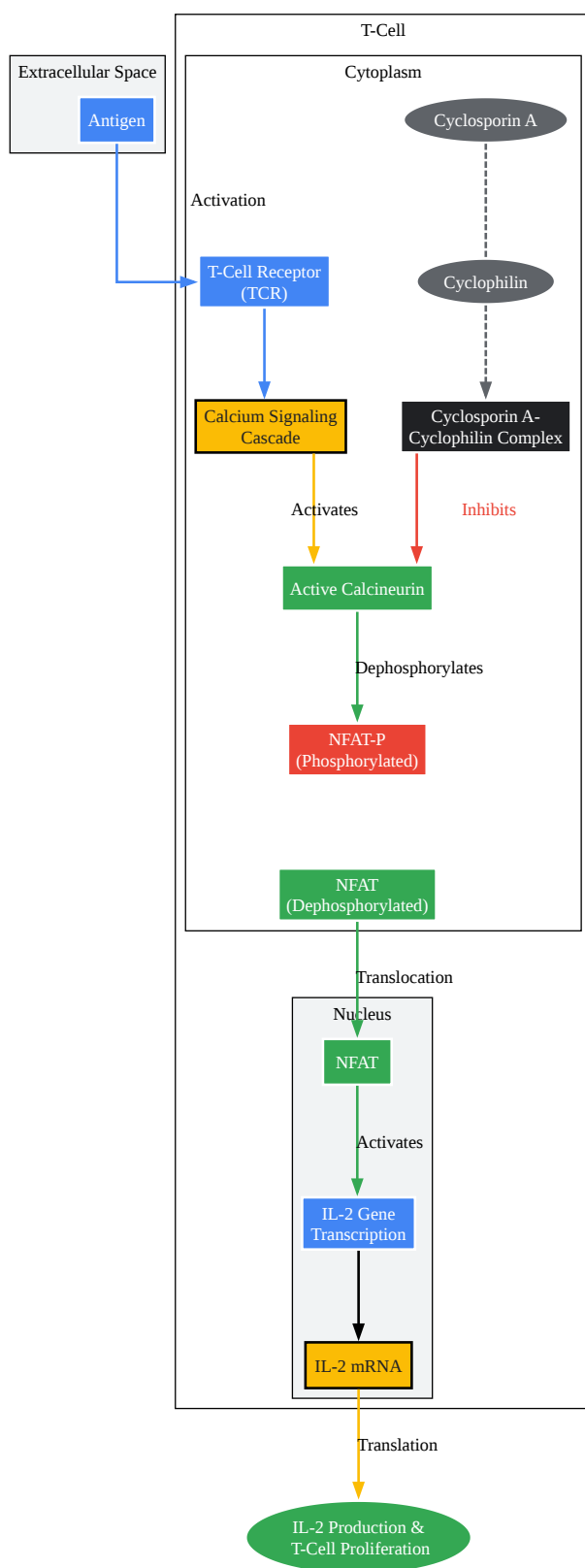
Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.

Mechanism of Action:

- **Cellular Entry:** Being lipophilic, Cyclosporin A readily diffuses across the T-cell membrane.
- **Complex Formation:** Inside the T-cell, Cyclosporin A binds to its intracellular receptor, cyclophilin.
- **Calcineurin Inhibition:** The Cyclosporin A-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.
- **NFAT Dephosphorylation Blockade:** Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.
- **Inhibition of NFAT Translocation:** Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
- **Gene Transcription Inhibition:** The absence of nuclear NFAT prevents the transcription of genes encoding for key cytokines, most notably Interleukin-2 (IL-2).
- **Immunosuppression:** The lack of IL-2 production leads to a downstream inhibition of T-cell proliferation and activation, resulting in immunosuppression.

Signaling Pathway Diagram:



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Caption: The immunosuppressive mechanism of action of Cyclosporin A.

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